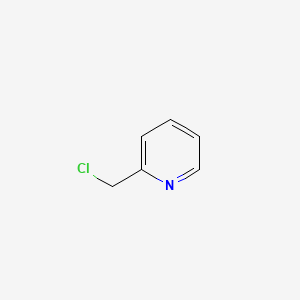

2-(Chloromethyl)pyridine

Description

Properties

IUPAC Name |

2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWIMFZLESWFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Record name | 2-Chloromethylpyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Chloromethylpyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6959-47-3 (hydrochloride) | |

| Record name | 2-Chloromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043824 | |

| Record name | 2-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-33-7 | |

| Record name | Picolyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Chloromethyl)pyridine basic properties

An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)pyridine For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organochlorine compound featuring a pyridine (B92270) ring substituted at the 2-position with a chloromethyl group.[1][2][3] It is a versatile chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of the reactive chloromethyl group makes it an excellent electrophile, enabling a wide range of chemical transformations.[1][4] This compound and its more stable hydrochloride salt are key building blocks in medicinal chemistry for creating complex molecular architectures.[5] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, and handling protocols for this compound and its hydrochloride salt.

Core Physicochemical Properties

This compound is typically encountered in two forms: the free base and its hydrochloride salt. The salt form offers enhanced stability and ease of handling compared to the free base, which often exists as an oil or low-melting solid.[6] The quantitative data for both forms are summarized below.

This compound (Free Base)

The free base is a colorless to pale yellow liquid or solid with a pungent, irritating odor.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN | [1][2][3][4] |

| Molecular Weight | 127.57 g/mol | [1][2][3][4] |

| CAS Number | 4377-33-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid or white solid | [2][3][4] |

| Melting Point | 79 °C | [2] |

| Density | 1.1300 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water. | [4] |

This compound Hydrochloride (Salt)

The hydrochloride salt is a more stable, white to pale brown crystalline solid that is often preferred for synthesis and storage.[6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₂N (or C₆H₆ClN · HCl) | [6][7][8] |

| Molecular Weight | 164.03 g/mol | [6][7][8] |

| CAS Number | 6959-47-3 | [6][7] |

| Appearance | White to pale brown crystalline solid/mass | [6][7] |

| Melting Point | 120-127 °C | [6][7] |

| Boiling Point | 187.3 °C (at 760 mmHg) | [6] |

| Water Solubility | ≥10 g/100 mL at 22 °C | [6][7][9] |

| Other Solvents | Soluble in ethanol, DMSO, methanol, and acetone.[6][10] | |

| Sensitivity | Hygroscopic | [6][7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the chloromethyl group and the nucleophilic character of the pyridine nitrogen.[1] This dual reactivity makes it a valuable bifunctional building block in organic synthesis.[1]

Reactivity as an Electrophile

The chloromethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions.[4][6] The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to its application in constructing more complex molecules.[11]

dot

Caption: General Nucleophilic Substitution Pathway.

Applications in Synthesis

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its derivatives are foundational for developing drugs such as kinase inhibitors and anti-ulcerative agents.[5][12] For example, it has been used to synthesize gadolinium (III) complexes for use as MRI contrast agents.[6][8]

-

Alkylation Reactions: It is employed as an alkylating agent in base-catalyzed reactions, such as the functionalization of calixarenes.[6][7][8]

-

Ligand Synthesis: The molecule is a precursor to various pyridine-containing ligands used in coordination chemistry and catalysis.[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and efficient laboratory-scale synthesis involves the chlorination of 2-pyridinemethanol (B130429) with thionyl chloride (SOCl₂).[13][14] An alternative industrial method starts with 2-methylpyridine.[14][15][16]

Method 1: From 2-Pyridinemethanol

This protocol describes the conversion of 2-pyridinemethanol to this compound hydrochloride.

-

Reaction:

-

Under cooling (ice bath, 0°C) and with constant stirring, slowly add 2-pyridinemethanol (1.0 eq) to an excess of thionyl chloride (SOCl₂, ~4.5 eq) over a period of 2 hours.[13]

-

Once the addition is complete, heat the resulting solution to reflux for 1 hour.[13]

-

After reflux, remove the excess thionyl chloride under vacuum.[13]

-

The remaining solid residue is the crude this compound hydrochloride, which can be used directly in subsequent steps or purified further. The reported yield is nearly quantitative (100%).[13]

-

Method 2: Multi-step Synthesis from 2-Methylpyridine

This pathway involves several steps, including oxidation, rearrangement, hydrolysis, and final chlorination.

dot

Caption: Synthesis of this compound HCl from 2-Methylpyridine.

-

Protocol Overview:

-

Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid at 70-80°C for 10-14 hours to form N-oxide-2-methylpyridine.[14][16]

-

Rearrangement: The N-oxide intermediate reacts with glacial acetic acid to yield 2-pyridylcarbinol acetate.[14][16]

-

Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide (B78521) solution) to produce 2-pyridinemethanol.[14][15][16]

-

Chlorination: The resulting 2-pyridinemethanol is reacted with thionyl chloride to afford the final product, 2-chloromethylpyridine hydrochloride.[14][16]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for determining the purity and assay of this compound hydrochloride. A generalized method is outlined below.

-

Principle: The compound is separated on a stationary phase based on its partitioning between the stationary and a liquid mobile phase.[17]

-

Typical Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm).[18]

-

Mobile Phase: A mixture of aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[18]

-

Detection: UV detector set at a wavelength determined from the compound's UV spectrum (e.g., 210 nm or 254 nm).[17][18]

-

Quantification: The purity and concentration are calculated by comparing the peak area of the analyte in the sample to that of a certified reference standard.[17]

-

Safe Handling and Storage

This compound and its hydrochloride salt are hazardous compounds that require strict safety protocols.[3][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a full-face respirator.[9][19]

-

Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing, such as overalls and a PVC apron.[19][20][21]

-

Respiratory Protection: If dust or vapors are generated, use a full-face respirator with appropriate cartridges (e.g., type P3).[19]

-

-

Handling:

-

Storage:

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with large amounts of water while removing all contaminated clothing. Wash thoroughly with soap and water.[9][20][21]

-

Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, holding eyelids open.[9][20][21]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[20][21]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[19][20]

-

In all cases of exposure, seek immediate medical attention.[9][20]

-

-

Spill and Disposal:

-

For solid spills, dampen the material with water before transferring it to a suitable container for disposal.[9]

-

Use absorbent paper dampened with water to clean up any remaining material.[9]

-

Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

- 1. This compound | 4377-33-7 | Benchchem [benchchem.com]

- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy this compound hydrochloride | 6959-47-3 [smolecule.com]

- 7. This compound hydrochloride | 6959-47-3 [chemicalbook.com]

- 8. 2-(クロロメチル)ピリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 15. Page loading... [wap.guidechem.com]

- 16. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

2-(Chloromethyl)pyridine CAS number 4377-33-7

An In-depth Technical Guide to 2-(Chloromethyl)pyridine (CAS: 4377-33-7)

Introduction

This compound, identified by the CAS number 4377-33-7, is a heterocyclic organochlorine compound.[1][2] It consists of a pyridine (B92270) ring substituted at the 2-position with a chloromethyl group.[2] This bifunctional molecule combines the nucleophilic character of the pyridine nitrogen with the electrophilic reactivity of the chloromethyl group, making it a highly versatile and valuable building block in organic synthesis.[1] It serves as a crucial intermediate in the production of a wide array of products, including pharmaceuticals, agrochemicals, and specialized materials.[1][3] Its utility is primarily derived from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridylmethyl moiety into various molecular scaffolds.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white solid or a colorless to pale yellow liquid.[3][5][6] The compound's structure, featuring both a polar pyridine ring and a reactive alkyl halide, dictates its physical properties and solubility profile. It is generally soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[3][6] The hydrochloride salt form is often used to improve stability and handling.[4]

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound[1] | This compound;hydrochloride[7] |

| Synonyms | 2-Picolyl chloride, 2-Pyridylmethyl chloride[1][3] | 2-Picolyl chloride hydrochloride |

| CAS Number | 4377-33-7[1] | 6959-47-3[4] |

| Molecular Formula | C₆H₆ClN[1] | C₆H₇Cl₂N[4] |

| Molecular Weight | 127.57 g/mol [1] | 164.03 g/mol [4] |

| InChI Key | NJWIMFZLESWFIM-UHFFFAOYSA-N[1] | JPMRGPPMXHGKRO-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC=NC(=C1)CCl[5] | C1=CC=NC(=C1)CCl.Cl[7] |

Table 2: Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Appearance | White solid[5] | Off-white to pale brown solid[7][8] |

| Melting Point | 79 °C[2][5] | 120-127 °C[4] |

| Boiling Point | 73-76 °C (at 10 Torr)[2] | 187.3 °C (at 760 mmHg)[4] |

| Solubility | Soluble in organic solvents; limited in water.[3][6] | Soluble in water.[8] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, often starting from 2-methylpyridine (B31789) (2-picoline). The choice of method can depend on the desired purity, scale, and whether the free base or hydrochloride salt is the target product.

Key Synthetic Routes

-

Direct Chlorination of 2-Methylpyridine : This method involves the reaction of 2-methylpyridine with chlorine gas, often in an inert solvent like carbon tetrachloride and under light irradiation.[1] However, this route can lead to the formation of di- and trichlorinated byproducts.[9]

-

From 2-Methylpyridine-N-Oxide : A more efficient and common approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[5] The N-oxide intermediate is typically treated with a chlorinating agent such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or phosgene.[5][9] This pathway is widely used for the synthesis of the stable hydrochloride salt.[10][11]

Caption: Multi-step synthesis of this compound hydrochloride from 2-methylpyridine.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from 2-Methylpyridine [10][11][12]

This protocol describes a four-step synthesis adapted from various sources.

-

N-Oxidation : In a reaction vessel, 2-methylpyridine is dissolved in acetic acid. Hydrogen peroxide is added portion-wise while maintaining the reaction temperature between 70-80 °C. The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically 1:1.1:1.4. The reaction is monitored by TLC and typically proceeds for 10-14 hours.[11][12]

-

Acetoxylation : The resulting 2-methylpyridine-N-oxide is then reacted with acetic anhydride (B1165640) or glacial acetic acid to form 2-pyridylmethyl acetate (B1210297).[11][12]

-

Hydrolysis : The acetate intermediate is hydrolyzed under alkaline conditions (e.g., 25% aqueous sodium hydroxide (B78521) solution) to yield 2-pyridinemethanol (B130429).[12]

-

Chlorination : The crude 2-pyridinemethanol is dissolved in a suitable solvent and reacted with thionyl chloride (SOCl₂), typically in a molar ratio of 1:1.2.[10][11] The excess thionyl chloride is removed under reduced pressure to yield the final product, this compound hydrochloride, which can be purified by recrystallization.[13]

Protocol 2: Chlorination of 2-Pyridinemethanol [13]

This protocol details the direct conversion of the alcohol intermediate to the final product.

-

To a flask containing thionyl chloride (SOCl₂, ~4 molar equivalents), add 2-pyridinemethanol (1 molar equivalent) dropwise under stirring and cooling (ice bath, 0 °C). The addition should take approximately 2 hours.

-

Once the addition is complete, the solution is heated to reflux for 1 hour.

-

After reflux, the excess thionyl chloride is removed in vacuum.

-

The resulting solid residue is crude this compound hydrochloride, which can be used directly or purified further.

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by the chloromethyl group, which acts as an electrophile. It is an effective alkylating agent, readily undergoing nucleophilic substitution reactions where the chloride is displaced.[4][5] This reactivity is the foundation for its widespread use as a synthetic intermediate.

Caption: The relationship between the reactivity of this compound and its applications.

Pharmaceutical and Drug Development

Pyridine derivatives are foundational scaffolds in medicinal chemistry.[14] this compound is a key starting material for synthesizing molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A significant application is in the development of protein kinase inhibitors for cancer therapy.[15] The chloromethyl group allows for the facile attachment of the pyridinylmethyl moiety to a core structure, enabling the exploration of structure-activity relationships to target specific enzyme active sites.[15]

Caption: Contextual role of kinase inhibitors derived from this compound precursors.

Agrochemical Synthesis

This compound is an important intermediate in the agrochemical industry.[10] It is used in the manufacturing of various pesticides, including insecticides, herbicides, and bactericides.[10][11] Notably, it is a precursor for neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid.[16]

Coordination Chemistry and Materials Science

This compound is used to synthesize ligands for coordination complexes.[5] For instance, it is a reagent in the preparation of gadolinium (Gd³⁺) complexes that function as Zn²⁺-sensitive magnetic resonance imaging (MRI) contrast agents.[17] It is also employed in the base-catalyzed alkylation of macrocycles like p-tert-butylcalixarenes, creating functionalized host molecules for applications in sensing and drug delivery.[4][18]

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals that must be handled with appropriate safety precautions. The compound is corrosive and can cause severe skin burns and eye damage.[19][20] It is also harmful if swallowed.[20] Due to its reactivity, it should be stored in a cool, dry, well-ventilated place under an inert atmosphere, away from incompatible materials.[19]

Table 3: Hazard Identification and Safety Information

| Hazard Class | Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product.[20] |

| Skin Corrosion | Category 1B (Causes severe skin burns) | P260: Do not breathe dust/fume.[20] P280: Wear protective gloves/clothing/eye protection.[20] |

| Eye Damage | Category 1 (Causes serious eye damage)[21] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Combustible, corrosive material | Store in a dry, cool, well-ventilated place. Keep containers tightly closed.[19] |

| Incompatibilities | Strong oxidizing agents, strong bases, mild steel.[8][21] | Segregate from alkalis and oxidizing agents.[21] |

Handling Procedures:

-

Use only under a chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

-

Avoid formation of dust and aerosols.[22]

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19][22]

-

For spills, clear the area, wear protective equipment, and sweep up the material into a suitable container for disposal, avoiding dust generation.[19]

Conclusion

This compound (CAS 4377-33-7) is a cornerstone intermediate in modern organic and medicinal chemistry. Its dual reactivity, stemming from the pyridine ring and the chloromethyl group, provides a versatile platform for the synthesis of complex molecules. Its established role in the production of pharmaceuticals, particularly as a precursor to kinase inhibitors, as well as in agrochemicals and advanced materials, highlights its industrial and academic importance. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers leveraging this powerful building block in their scientific endeavors.

References

- 1. This compound | 4377-33-7 | Benchchem [benchchem.com]

- 2. This compound | 4377-33-7 [chemicalbook.com]

- 3. CAS 4377-33-7: Picolyl chloride | CymitQuimica [cymitquimica.com]

- 4. Buy this compound hydrochloride | 6959-47-3 [smolecule.com]

- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 6959-47-3 [chemicalbook.com]

- 9. US4221913A - Preparation of this compound - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 12. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 13. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 17. This compound hydrochloride, 98% 6959-47-3 manufacturers in India | this compound hydrochloride, 98% - India with worldwide shipping [ottokemi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. fishersci.com [fishersci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)pyridine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)pyridine hydrochloride is a versatile heterocyclic compound widely utilized as a reactive intermediate in organic synthesis. Its pyridine (B92270) core, combined with a reactive chloromethyl group, makes it a valuable building block for the synthesis of a diverse range of molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of this compound hydrochloride, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to assist researchers in its practical application.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of this compound. The presence of the hydrochloride group increases the compound's stability and water solubility.

Chemical Structure:

-

IUPAC Name: 2-(chloromethyl)pyridinium (B1231530) chloride[1]

-

Synonyms: 2-Picolyl chloride hydrochloride, this compound HCl[1][2]

-

CAS Number: 6959-47-3[1]

-

Molecular Formula: C₆H₇Cl₂N[3]

The structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl). The nitrogen atom of the pyridine ring is protonated and associated with a chloride ion.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

| Property | Value | References |

| Appearance | White to yellow or pale brown crystalline solid/off-white chunky solid. | [1][3][4] |

| Melting Point | 120-124 °C | [3][4][5] |

| Boiling Point | 187.3 °C at 760 mmHg | [5] |

| Solubility | Soluble in water. | [3][4][6] |

| Density | 0.944 g/cm³ | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound hydrochloride. Representative data are summarized in Table 2.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene (B1212753) (-CH₂) protons.[7][8] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbons of the pyridine ring and a signal for the chloromethyl carbon.[7][9] |

| Infrared (IR) | The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the ring, and C-Cl stretching of the chloromethyl group.[7] |

| Mass Spectrometry (MS) | The mass spectrum of the free base, this compound, would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyridine ring.[7][9] |

Synthesis of this compound Hydrochloride

The most common and well-documented method for the synthesis of this compound hydrochloride starts from 2-methylpyridine (B31789) (also known as 2-picoline). The overall transformation involves the oxidation of the methyl group to a hydroxymethyl group, followed by chlorination.

A multi-step synthesis approach is commonly employed to achieve this transformation with good yield and purity.[3][10][11]

Detailed Experimental Protocol

This protocol is based on a widely reported synthetic route.[10][11][12]

Step 1: Oxidation of 2-Methylpyridine to 2-Picoline N-oxide

-

In a round-bottom flask, combine 2-methylpyridine (1.0 eq.) and acetic acid (1.0-1.1 eq.).

-

Slowly add hydrogen peroxide (1.3-1.5 eq.) to the mixture while maintaining the temperature between 70-80 °C.

-

Stir the reaction mixture at this temperature for 10-14 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the excess peroxide can be quenched, and the product can be isolated.

Step 2: Rearrangement to 2-Pyridylcarbinol Acetate

-

The crude 2-picoline N-oxide is treated with acetic anhydride.

-

The mixture is heated to induce the rearrangement to 2-pyridylcarbinol acetate.

Step 3: Hydrolysis to 2-Pyridinemethanol

-

The acetate intermediate is hydrolyzed using a base, such as aqueous sodium hydroxide, to yield 2-pyridinemethanol.

Step 4: Chlorination to this compound Hydrochloride

-

To a solution of 2-pyridinemethanol (1.0 eq.) in a suitable solvent, slowly add thionyl chloride (1.1-1.3 eq.) at a low temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

-

The product, this compound hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.

Example with Quantities:

A specific example describes the reaction of 2-picoline (18.6g, 0.2mol) with glacial acetic acid (12g, 0.2mol) and hydrogen peroxide (8.84g, 0.26mol) at 70°C for 10 hours. Following the subsequent steps of rearrangement, hydrolysis, and reaction with thionyl chloride (26.18g, 0.22mol), the final product was obtained with a yield of 80%.[12]

Reactivity and Chemical Reactions

The primary reactivity of this compound hydrochloride is centered on the chloromethyl group, which is an excellent electrophile. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

Key Reactions:

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-pyridylmethyl moiety into various molecular scaffolds.[3]

-

Alkylation Agent: It is frequently used as an alkylating agent. For example, it has been employed in the base-catalyzed alkylation of p-tert-butylcalixarenes.[3][4]

-

Formation of Coordination Complexes: The pyridine nitrogen and the substituent introduced via the chloromethyl group can act as ligands, forming coordination complexes with metal ions. This has been utilized in the synthesis of contrast agents for magnetic resonance imaging (MRI).[3]

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound hydrochloride serves as a key intermediate for the synthesis of a wide range of biologically active pyridine derivatives.

Synthesis of Kinase Inhibitors:

While this compound hydrochloride itself is not a kinase inhibitor, its structural analogue, 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, is a valuable building block for the synthesis of kinase inhibitors.[13][14] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[13] The reactive chloromethyl group allows for the attachment of various side chains that can be designed to interact with the active site of specific kinases.[13] For instance, it can be used in the synthesis of anilinopyrimidine and pyrazolopyrimidine cores, which are common scaffolds in kinase inhibitors.[14]

Safety and Handling

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Summary:

| Hazard Category | Description | References |

| Acute Toxicity | Harmful if swallowed. | [2][15] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2][15] |

| Inhalation | May cause severe irritation to the respiratory tract. | [6] |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Avoid inhalation of dust.[16]

-

In case of skin contact, immediately flush with plenty of water.[6][16]

-

In case of eye contact, rinse cautiously with water for several minutes.[15]

Storage:

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6][15]

Conclusion

This compound hydrochloride is a fundamentally important reagent in organic synthesis, offering a gateway to a vast array of functionalized pyridine derivatives. Its well-defined reactivity, coupled with the significance of the pyridine nucleus in medicinal chemistry, ensures its continued importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

- 1. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound hydrochloride | 6959-47-3 [smolecule.com]

- 4. This compound hydrochloride | 6959-47-3 [chemicalbook.com]

- 5. This compound HCl | CAS#:6959-47-3 | Chemsrc [chemsrc.com]

- 6. This compound HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Page loading... [guidechem.com]

- 11. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 12. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

Synthesis of 2-(Chloromethyl)pyridine from 2-Methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-methylpyridine (B31789) (also known as 2-picoline) into 2-(chloromethyl)pyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is a critical building block in organic synthesis, primarily utilized for the introduction of the 2-pyridylmethyl group into various molecules. Its bifunctional nature, combining the nucleophilicity of the pyridine (B92270) nitrogen with the electrophilic reactivity of the chloromethyl group, makes it a versatile reagent.[1] The synthesis of this compound from the readily available 2-methylpyridine can be achieved through several pathways, each with distinct advantages and challenges regarding selectivity, yield, and reaction conditions. The two principal strategies involve direct free-radical chlorination of the methyl group and a multi-step approach via the corresponding N-oxide.

Synthetic Pathways

There are two primary, well-documented methods for the synthesis of this compound from 2-methylpyridine:

-

Direct Free-Radical Chlorination: This method involves the direct reaction of 2-methylpyridine with chlorine gas, typically under UV irradiation or in the presence of a radical initiator. While being a more direct route, it often suffers from a lack of selectivity, leading to the formation of polychlorinated byproducts such as 2-(dichloromethyl)pyridine (B1596188) and 2-(trichloromethyl)pyridine.[2]

-

N-Oxide Mediated Synthesis: This multi-step approach offers greater control and selectivity. It involves the initial oxidation of 2-methylpyridine to 2-methylpyridine-N-oxide. The N-oxide is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), phosgene (B1210022) (COCl₂), or thionyl chloride (SOCl₂), to yield the desired this compound.[2][3] A subsequent variation of this route proceeds through the formation of 2-pyridinemethanol (B130429) as an intermediate.[4][5]

Reaction Schemes

Caption: Overview of synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the different synthetic methodologies, allowing for a clear comparison of their efficiencies.

Table 1: Direct Free-Radical Chlorination

| Chlorinating Agent | Initiator/Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chlorine Gas | Light Irradiation | Carbon Tetrachloride | 60-65 | 6 | Not specified | [1] |

| Chlorine Gas | Radical Initiator (AIBN) | Water | 65-67 | Not specified | Not specified | [6] |

Note: Yields for direct chlorination are often not explicitly reported for the monochlorinated product due to the formation of complex mixtures.

Table 2: N-Oxide Mediated Synthesis

| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phosgene (COCl₂) | Triethylamine (B128534) | Methylene (B1212753) Chloride | 3-5 | 2 | ~19 (calculated from selectivity and conversion) | [2] |

| Phosphoryl Chloride (POCl₃) | Triethylamine | Not specified | Not specified | Not specified | Not specified, but described as "efficient" | [3] |

| Thionyl Chloride (SOCl₂) | Not applicable | Methanol (B129727) | Not specified | Not specified | 80 (for the hydrochloride salt) | [4][7] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Synthesis of 2-Methylpyridine-N-Oxide

This initial step is common to all N-oxide mediated pathways.

Procedure:

-

To a reaction flask, add 2-methylpyridine (1.0 eq), acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq).[4]

-

Heat the mixture to 70-80°C and maintain this temperature for 10-14 hours.[4][5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the 2-methylpyridine has been consumed.

-

Upon completion, the reaction mixture containing 2-methylpyridine-N-oxide can be used directly in the subsequent step or purified.

Method A: Direct Chlorination of 2-Methylpyridine

Procedure:

-

In a reaction vessel equipped for heating and gas inlet, combine 2-methylpyridine and anhydrous carbon tetrachloride.[1]

-

Add dry sodium carbonate to the mixture.[1]

-

Heat the mixture to 58-60°C.[1]

-

Introduce chlorine gas under light irradiation while maintaining the temperature at 60-65°C for approximately six hours.[1]

-

After the reaction, cool the mixture and dissolve the sodium carbonate with water.[1]

-

Adjust the pH to 8-9 with a base and separate the aqueous layer.[1]

-

The organic layer containing the product mixture is then subjected to purification, typically distillation, to isolate this compound.

Method B: N-Oxide Chlorination with Phosgene

Procedure:

-

Dissolve 2-methylpyridine-N-oxide (1.0 eq) in methylene chloride in a reaction flask and cool to 3-5°C.[2]

-

Slowly add a solution of phosgene (1.0 eq) in methylene chloride to the stirring solution over approximately 1 hour.[2]

-

Following the phosgene addition, add a solution of triethylamine (1.0 eq) in methylene chloride dropwise over about 1 hour, maintaining the low temperature.[2]

-

After the addition is complete, the reaction mixture is typically washed with water to remove triethylamine hydrochloride.

-

The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified, for instance by gas chromatography, to yield this compound.[2]

Method C: Multi-step Synthesis via 2-Pyridinemethanol

This pathway involves the rearrangement of the N-oxide to an acetate (B1210297) ester, followed by hydrolysis and subsequent chlorination.

Caption: Workflow for the synthesis of this compound HCl via 2-pyridinemethanol.

Procedure:

-

Acetate Formation: React the 2-methylpyridine-N-oxide from the initial step with glacial acetic acid.[4]

-

Hydrolysis: The resulting 2-pyridylcarbinol acetate is then hydrolyzed under basic conditions, for example, with a 25% aqueous sodium hydroxide (B78521) solution, to yield 2-pyridinemethanol.[4]

-

Chlorination: The crude 2-pyridinemethanol is dissolved in a suitable solvent like methanol and reacted with thionyl chloride (1.1-1.3 eq).[4]

-

Isolation: The reaction is monitored by TLC. Upon completion, the product, this compound hydrochloride, often precipitates and can be isolated by filtration. A final yield of around 80% has been reported for this method.[4][7]

Safety Considerations

-

Chlorine Gas: Is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Phosgene: Is extremely toxic and must be handled with extreme caution in a specialized chemical fume hood.

-

Phosphoryl Chloride and Thionyl Chloride: Are corrosive and react violently with water. They should be handled in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

N-Oxides: While generally stable, pyridine-N-oxides can be powerful oxidizers.

-

The direct chlorination of methylpyridines can be highly exothermic and may lead to runaway reactions if not properly controlled.[8]

Conclusion

The synthesis of this compound from 2-methylpyridine can be accomplished through direct chlorination or, more selectively, through a multi-step process involving an N-oxide intermediate. The direct method is atom-economical but challenging in terms of controlling selectivity. The N-oxide mediated routes, particularly the one proceeding through 2-pyridinemethanol, offer higher yields and purer products, making them more suitable for applications where high purity is critical, such as in pharmaceutical synthesis. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available equipment and safety infrastructure.

References

- 1. This compound | 4377-33-7 | Benchchem [benchchem.com]

- 2. US4221913A - Preparation of this compound - Google Patents [patents.google.com]

- 3. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 4. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 2-(chloromethyl)pyridine from 2-picoline-N-oxide. This document details the core chemical transformation, presents quantitative data from various synthetic approaches, and provides detailed experimental protocols.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its synthesis from 2-picoline-N-oxide is a common and efficient method. This transformation involves the reaction of the N-oxide with a chlorinating agent, leading to the rearrangement and chlorination of the methyl group at the 2-position of the pyridine (B92270) ring. A variety of chlorinating agents and reaction conditions have been explored to optimize the yield and selectivity of this process. This guide will focus on the most prevalent and effective methods reported in the literature.

Reaction Pathway and Mechanism

The conversion of 2-picoline-N-oxide to this compound generally proceeds through the activation of the N-oxide oxygen by the chlorinating agent. This is followed by a rearrangement and subsequent nucleophilic attack by the chloride ion. A commonly accepted mechanism, particularly when using reagents like phosphoryl chloride, involves a[3][3]-sigmatropic rearrangement.

Below is a generalized workflow for the synthesis:

References

2-(Chloromethyl)pyridine: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine, also known as 2-picolyl chloride, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its bifunctional nature, featuring a reactive chloromethyl group attached to a pyridine (B92270) ring, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and coordination compounds.[1][3][4] The pyridine moiety is a common scaffold in numerous biologically active compounds, and the reactive chloromethyl group allows for facile derivatization through nucleophilic substitution reactions.[1][5][6] This technical guide provides a comprehensive overview of the synthesis, properties, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white solid with the chemical formula C₆H₆ClN.[2] It is often used in its more stable hydrochloride salt form, this compound hydrochloride, which is a corrosive solid. The free base is known to be unstable.[7] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClN | [2][7] |

| Molar Mass | 127.57 g/mol | [2][7] |

| Appearance | White solid | [2] |

| Melting Point | 79 °C (174 °F; 352 K) | [2] |

| Boiling Point | 73-76 °C (1.33kPa) | [7] |

| Density | 1.156 g/cm³ | [7] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water. | [5] |

Synthesis of this compound

Several synthetic routes to this compound and its hydrochloride salt have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis Workflow

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Method 1: Chlorination of 2-Methylpyridine

This method involves the direct chlorination of 2-methylpyridine.[1][7]

-

Materials: 2-methylpyridine, anhydrous carbon tetrachloride, dry sodium carbonate, chlorine gas.

-

Procedure:

-

Mix 2-methylpyridine with anhydrous carbon tetrachloride in a reaction vessel.

-

Add dry sodium carbonate to the mixture.

-

Heat the mixture to 58-60°C.

-

Introduce chlorine gas under light irradiation, maintaining the temperature at 60-65°C for approximately six hours.[1]

-

After the reaction, cool the mixture and dissolve the sodium carbonate in water.

-

Adjust the pH to 8-9 with a liquid alkali and separate the aqueous layer.[1]

-

Method 2: From 2-Picoline-N-oxide with Thionyl Chloride

This route involves the oxidation of 2-methylpyridine to its N-oxide, followed by reaction with a chlorinating agent like thionyl chloride.[3][4]

-

Step 1: Oxidation of 2-Methylpyridine

-

Materials: 2-methylpyridine, acetic acid, hydrogen peroxide.

-

Procedure: React 2-methylpyridine with hydrogen peroxide in the presence of acetic acid. The molar ratio of 2-methylpyridine, acetic acid, and hydrogen peroxide is typically 1:1-1.1:1.3-1.5. The reaction is carried out at 70-80°C for 10-14 hours.[4]

-

-

Step 2: Formation of Acetate and Hydrolysis

-

Procedure: The resulting N-oxide is reacted with acetic anhydride (B1165640) to form an acetate, which is then hydrolyzed under alkaline conditions (e.g., sodium hydroxide (B78521) solution) to yield 2-pyridinemethanol (B130429).[4]

-

-

Step 3: Chlorination with Thionyl Chloride

Method 3: From 2-Picoline-N-oxide with Phosphoryl Chloride or Phosgene (B1210022)

A more efficient route involves treating 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine.[2] A similar method uses phosgene as the chlorinating agent.[8]

-

Reaction: CH₃C₅H₄NO + POCl₃ + Et₃N → ClCH₂C₅H₄N + Et₃NH⁺[PO₂Cl₂]⁻[2]

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.[5][6] This allows for the introduction of a wide variety of functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][5]

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent leaving group, facilitating reactions with a range of nucleophiles such as amines, alcohols, and thiols.[3][6]

Caption: General scheme of nucleophilic substitution.

Experimental Protocol: Synthesis of N-(Pyridin-2-ylmethyl)aniline

This protocol illustrates a typical nucleophilic substitution reaction with an amine.[9]

-

Materials: this compound hydrochloride, aniline (B41778), potassium carbonate (K₂CO₃), acetonitrile (B52724) (CH₃CN).

-

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.1 eq).

-

Stir the reaction mixture at a specified temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up involves washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.[9]

-

Applications in Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] this compound serves as a key intermediate for synthesizing various substituted pyridines with a wide range of therapeutic applications.

-

Kinase Inhibitors: The reactive chloromethyl group allows for the facile introduction of side chains designed to interact with the active site of specific kinases, which are crucial targets in cancer therapy.[10]

-

Antihistamines: It is an intermediate in the synthesis of chlorpheniramine.[7]

-

MRI Contrast Agents: The compound has been used in the synthesis of gadolinium (III) complexes which can act as magnetic resonance imaging (MRI) contrast agents.[1]

-

Calixarene Functionalization: It is used as a reagent in the base-catalyzed alkylation of calixarenes, which are molecules with cage-like structures used for various purposes.[3][11]

-

Agrochemicals: Derivatives of this compound have applications as insecticides, herbicides, and bactericides.[4] For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) is a key intermediate in the synthesis of the insecticide acetamiprid.[12]

Safety and Handling

This compound and its hydrochloride salt are hazardous compounds that require careful handling.

-

Hazards: The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[13] It is also harmful if swallowed.[3] The free base is an analogue of nitrogen mustards and has been investigated for its mutagenicity.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[14][15] A respirator may be necessary if handling in a poorly ventilated area.[13]

-

Handling: Handle in a well-ventilated place.[14] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere.[3]

-

In case of exposure:

-

Skin contact: Immediately flush with plenty of water and remove contaminated clothing.[13][14]

-

Eye contact: Rinse with pure water for at least 15 minutes.[14]

-

Inhalation: Move the victim to fresh air.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[14]

-

In all cases of exposure, seek immediate medical attention.[13][14]

-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data (this compound hydrochloride) | |

| ¹H NMR (in CDCl₃) | δ (ppm): 8.82, 8.53, 8.15, 7.99, 5.25[16] |

| ¹³C NMR (in D₂O) | Available data indicates characteristic shifts for the pyridine ring and the chloromethyl carbon.[17] |

| Mass Spectrum | Molecular ion (m/z): 127[16] |

| IR Spectrum | Available through various databases.[18] |

Conclusion

This compound is a highly versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its chloromethyl group in nucleophilic substitution reactions make it an invaluable tool for medicinal chemists and researchers in drug development. The ability to easily introduce the pyridyl moiety into a wide range of molecules has led to its use in the synthesis of numerous compounds with significant biological activity, from kinase inhibitors to antihistamines. As the demand for novel therapeutics and agrochemicals continues to grow, the importance of key building blocks like this compound in synthetic chemistry is set to endure. Proper handling and awareness of its hazardous nature are paramount to its safe and effective use in the laboratory and in industrial settings.

References

- 1. This compound | 4377-33-7 | Benchchem [benchchem.com]

- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 3. Buy this compound hydrochloride | 6959-47-3 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. US4221913A - Preparation of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 13. This compound HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. This compound hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Picolyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-picolyl chloride, a pivotal intermediate in organic and medicinal chemistry. It exists primarily as two forms: the highly reactive free base, 2-(chloromethyl)pyridine, and its more stable, commercially available salt, 2-picolyl chloride hydrochloride. This document will delineate the properties and applications of both, with a focus on the hydrochloride salt due to its prevalence in research and synthesis.

Nomenclature and Chemical Identifiers

Correctly identifying the specific form of 2-picolyl chloride is critical for experimental success and safety. The free base is a very unstable liquid, whereas the hydrochloride salt is a more stable, crystalline solid.[1]

| Identifier | 2-Picolyl Chloride (Free Base) | 2-Picolyl Chloride Hydrochloride (Salt) |

| IUPAC Name | This compound[2] | hydrogen this compound chloride[3] |

| Synonyms | 2-Picolinyl chloride | This compound HCl, 2-Pyridylmethylchloride hydrochloride[4] |

| CAS Number | 4377-33-7[2] | 6959-47-3 |

| Molecular Formula | C₆H₆ClN[2] | C₆H₇Cl₂N (or C₆H₆NCl·HCl)[5] |

| InChI Key | NJWIMFZLESWFIM-UHFFFAOYSA-N[2] | JPMRGPPMXHGKRO-UHFFFAOYSA-N[3][6] |

Physical Properties

The physical characteristics of 2-picolyl chloride and its hydrochloride salt differ significantly, impacting storage, handling, and reaction conditions.

| Property | 2-Picolyl Chloride (Free Base) | 2-Picolyl Chloride Hydrochloride (Salt) |

| Molecular Weight | 127.57 g/mol [2] | 164.03 g/mol [3][4] |

| Appearance | Unstable liquid or low-melting white solid[1] | Yellow-green to light brown crystalline solid[1][3][6] |

| Melting Point | 79 °C (for solid form)[7] | 119 - 129 °C[5][6][8] |

| Boiling Point | 73 - 76 °C @ 1.34 kPa[1] | No data available |

| Density | No data available | 0.944 g/cm³[1] |

| Solubility | Soluble in carbon tetrachloride, chloroform[1] | Soluble in water (≥10 g/100 mL at 22 °C)[1] |

Chemical Properties and Reactivity

2-Picolyl chloride hydrochloride is a versatile reagent primarily used for introducing the 2-picolyl group into molecules.

-

Alkylation Agent : It serves as an electrophile and a potent alkylating agent, reacting with various nucleophiles.[9] This reactivity is central to its role in synthesizing more complex molecules.[9]

-

Stability : The free base, this compound, is known to be very unstable.[1] The hydrochloride salt is significantly more stable, making it the preferred form for storage and handling. It should be stored under an inert atmosphere in a dry, cool, and well-ventilated place.

-

Incompatibilities : The compound is incompatible with strong oxidizing agents and bases.[10] Contact with bases will generate the unstable free base.

-

Applications in Synthesis : It is a key intermediate in the production of various pharmaceuticals, including sunscreens, analgesics, and anti-inflammatory agents like Picoperine and Mefloquine.[10][5] It is also used to prepare ligands for coordination chemistry and catalysis, as it can form stable complexes with transition metals.[5]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 2-picolyl chloride hydrochloride.

| Spectroscopic Data | 2-Picolyl Chloride Hydrochloride |

| ¹³C NMR | Spectrum available, confirms structure.[4][11] |

| ¹H NMR | Spectrum available, confirms structure.[12] |

| Infrared (IR) Spectroscopy | Conforms to structure. Typically analyzed via KBr wafer or ATR-Neat techniques.[4][6][13] |

| Mass Spectrometry (GC-MS) | The molecular ion of the free base (m/z 127) is a primary peak.[4][12] |

Experimental Protocols & Workflows

Workflow for the Synthesis of 2-Picolyl Chloride Hydrochloride

The industrial preparation often involves the direct chlorination of 2-methylpyridine (B31789). The hydrochloride salt is then formed to stabilize the reactive product for storage and transport.

Caption: Workflow for the Synthesis of 2-Picolyl Chloride Hydrochloride.

Detailed Synthesis Protocol: Chlorination of 2-Methylpyridine

This protocol describes a common method for synthesizing 2-picolyl chloride.[1]

-

Reaction Setup : In a suitable reaction vessel, mix 2-methylpyridine with carbon tetrachloride, which acts as the solvent.

-

Addition of Base : Add anhydrous sodium carbonate to the mixture. The carbonate base is crucial for neutralizing the hydrogen chloride (HCl) byproduct generated during chlorination. Without it, the HCl would react with the basic pyridine (B92270) starting material, forming a salt and halting the reaction.

-

Initiation : Heat the mixture to approximately 58-60°C.

-

Chlorination : Under light irradiation, begin bubbling chlorine gas into the reaction mixture. Maintain the reaction temperature between 60-65°C.

-

Monitoring : The reaction progress should be monitored by a suitable analytical method, such as gas chromatography (GC), to determine the endpoint.

-

Workup : Once the reaction is complete, the solvent (carbon tetrachloride) is removed by distillation.

-

Stabilization : The resulting crude 2-picolyl chloride (free base) is highly unstable. It is immediately converted to its more stable hydrochloride salt by treatment with hydrochloric acid. The final product can then be purified by recrystallization.

General Alkylation Reaction using 2-Picolyl Chloride

The primary utility of 2-picolyl chloride is to act as an electrophile in alkylation reactions, where it attaches the picolyl group to a nucleophile.

Caption: General Alkylation Reaction using 2-Picolyl Chloride.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when working with 2-picolyl chloride hydrochloride.

-

Primary Hazards : The compound is corrosive and causes severe skin burns and eye damage.[1] It is also classified as harmful if swallowed.[1][14] High concentrations are extremely destructive to the mucous membranes and upper respiratory tract.[4][15]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection (goggles and face shield).[10] All handling should be conducted inside a chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Handling : Avoid formation of dust and aerosols.[10] Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[10]

-

First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[10][14]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

-

Storage : Store in a corrosives area in a tightly closed container.[14] The material is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[10]

References

- 1. chembk.com [chembk.com]

- 2. Picolyl chloride | C6H6ClN | CID 23393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Picolyl chloride hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 8. This compound Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. This compound HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)pyridine and its Hydrochloride Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(chloromethyl)pyridine and its hydrochloride salt in various organic solvents. Understanding the solubility of this versatile synthetic intermediate is crucial for its application in pharmaceutical synthesis, materials science, and agrochemical development. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a typical synthesis workflow for this compound hydrochloride.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a key determinant, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. For this compound, the presence of the polar pyridine (B92270) ring and the reactive chloromethyl group influences its solubility profile. The hydrochloride salt, being an ionic compound, exhibits significantly different solubility characteristics compared to the free base.

Solubility of this compound (Free Base)

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility in common organic solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Common Name | Type | Reported Solubility |

| CH₃OH | Methanol | Polar Protic | Soluble[1] |

| C₂H₅OH | Ethanol | Polar Protic | Soluble[1] |

| CHCl₃ | Chloroform | Polar Aprotic | Soluble[1] |

It is important to note that temperature can significantly influence solubility; for many organic compounds, solubility increases with a rise in temperature.[1]

Solubility of this compound Hydrochloride

The hydrochloride salt of this compound exhibits markedly different solubility due to its ionic nature. It is highly soluble in polar solvents.

Table 2: Quantitative Solubility of this compound Hydrochloride in Select Organic Solvents

| Organic Solvent | Common Name | Type | Solubility |

| (CH₃)₂SO | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (requires sonication)[2] |

| (CH₃)₂CO | Acetone | Polar Aprotic | 10-50 mg/mL[3] |

| C₂H₅OH (95%) | Ethanol (95%) | Polar Protic | 100 mg/mL[3] |

Experimental Protocol for Solubility Determination

For precise and application-specific solubility data, experimental determination is recommended. The following is a generalized protocol for determining the solubility of a solid compound like this compound hydrochloride in an organic solvent.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound or its hydrochloride salt

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature. Immediately filter the solution using a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Synthesis of this compound Hydrochloride: A Workflow

This compound hydrochloride is a key synthetic intermediate. The following diagram illustrates a common synthetic route starting from 2-methylpyridine.

Caption: Synthetic workflow for this compound Hydrochloride.

This multi-step synthesis involves the initial oxidation of 2-methylpyridine, followed by rearrangement and hydrolysis to form 2-pyridylmethanol, which is then chlorinated to yield the final hydrochloride salt.[4][5]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 5. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

The Electrophilic Reactivity of 2-(Chloromethyl)pyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a pyridine (B92270) ring and a reactive chloromethyl group, makes it an excellent electrophile and a valuable building block for the synthesis of a diverse range of biologically active molecules.[1] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack.[2] This technical guide provides an in-depth overview of the electrophilic reactivity of this compound, with a focus on its application in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Core Reactivity: A Potent Alkylating Agent

The primary mode of reactivity for this compound is as an alkylating agent. The chloromethyl group readily participates in bimolecular nucleophilic substitution (SN2) reactions with a wide array of nucleophiles.[1][2] This reactivity profile allows for the facile introduction of the pyridin-2-ylmethyl moiety into various molecular scaffolds, a common structural motif in many biologically active compounds.

Reaction with Nucleophiles

This compound reacts with a variety of nucleophiles, including amines, thiols, and oxygen-containing compounds. These reactions are fundamental to its utility in synthetic chemistry.

-

Amine Nucleophiles: Primary and secondary amines readily displace the chloride to form the corresponding N-(pyridin-2-ylmethyl)amines. This reaction is extensively used in the synthesis of kinase inhibitors, where the pyridylmethyl group can interact with the hinge region of the enzyme's active site.[2]

-

Thiol Nucleophiles: Thiolates, generated from thiols and a base, are excellent nucleophiles for reacting with this compound to form pyridin-2-ylmethyl thioethers.

-

Oxygen Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers, although these reactions are generally less common in the context of drug discovery applications compared to reactions with amines.[2]

The general mechanism for these reactions is a concerted SN2 displacement of the chloride ion.

Caption: Generalized SN2 reaction mechanism of this compound.

Quantitative Data on Reactivity

The following table summarizes reaction conditions and yields for the synthesis of various derivatives from this compound and its analogs, providing a qualitative understanding of its reactivity.

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| N-methylaniline | K₂CO₃, DMF, 120°C, hours | N-methyl-N-(pyridin-2-ylmethyl)aniline | Not specified | [3] |

| Aniline | K₂CO₃, CH₃CN | N-(Pyridin-2-ylmethyl)aniline | Not specified | [4] |

| Hydrazine | Toluene, 50°C | 2-(Hydrazinylmethyl)pyridine | 98.7 | [5] |

| Substituted Anilines | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Substituted N-((pyrimidin-2-yl)methyl)anilines | Not specified | [2] |

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives lies in the synthesis of protein kinase inhibitors.[2] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, and the pyridine moiety can mimic the adenine (B156593) ring of ATP, forming key hydrogen bonds in the enzyme's active site.

One prominent example is the use of this compound derivatives in the synthesis of SHP2 inhibitors. SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in multiple signaling pathways, including the RAS-ERK pathway.[6]

References

- 1. This compound | 4377-33-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Chloromethyl)pyridine hydrochloride, a key reagent and building block in synthetic chemistry and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the development of novel therapeutics.

Core Properties of this compound Hydrochloride

This compound hydrochloride is a pyridinium (B92312) salt that serves as a versatile electrophile in a variety of organic reactions. Its reactivity stems from the chloromethyl group, which is susceptible to nucleophilic substitution. This property makes it an invaluable intermediate for introducing the 2-pyridylmethyl moiety into larger, more complex molecules.

| Property | Value |

| Molecular Weight | 164.03 g/mol |

| Molecular Formula | C₆H₇Cl₂N (or C₆H₆ClN·HCl) |

| CAS Number | 6959-47-3 |